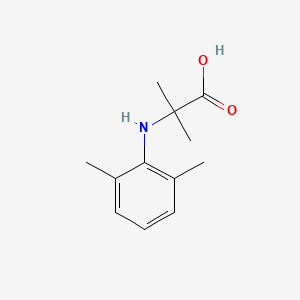

N-(2,6-Dimethylphenyl)-2-methylalanine

Description

Significance of N-Substituted Alpha-Amino Acids in Contemporary Research

N-substituted alpha-amino acids are a critical class of molecules that serve as versatile building blocks in organic synthesis and drug discovery. The substitution on the nitrogen atom imparts unique properties that distinguish them from their natural counterparts. These derivatives are essential for creating peptidomimetics, which are compounds that mimic the structure of natural peptides but often have improved stability and bioavailability. proquest.com

The introduction of a substituent on the amide nitrogen, as seen in N-alkyl or N-aryl amino acids, can significantly enhance a peptide's resistance to proteolytic degradation by enzymes. monash.edu This is a crucial strategy in peptide drug design. Furthermore, optically pure N-functionalized α-amino acids are valuable chiral building blocks for a wide range of pharmaceuticals, agrochemicals, and nutraceuticals. researchgate.net Their applications extend beyond biologically active molecules; they are also used as buffering agents and as key intermediates in the manufacturing of polymers and herbicides. google.com In some contexts, N-aryl amino acids have been investigated as organocatalysts for chemical transformations. mdpi.com

Table 1: Applications of N-Substituted Alpha-Amino Acids

| Application Area | Description | Research Context |

|---|---|---|

| Peptidomimetics | Used to create peptide-like structures with enhanced properties such as stability and oral bioavailability. proquest.com | Drug discovery, development of therapeutics. proquest.com |

| Proteolytic Stability | N-substitution prevents enzymatic cleavage of the peptide backbone, increasing the molecule's half-life. monash.edu | Peptide-based drug design. monash.edu |

| Chiral Building Blocks | Serve as versatile, optically active starting materials for complex molecule synthesis. researchgate.net | Pharmaceuticals, agrochemicals, fine chemicals. researchgate.netmanchester.ac.uk |

| Organocatalysis | Employed as catalysts in certain chemical reactions, demonstrating enantioselectivity. mdpi.com | Asymmetric synthesis. mdpi.com |

| Industrial Intermediates | Used in the large-scale production of various chemical products. google.com | Manufacturing of polymers, herbicides. google.com |

Contextualization of 2-Methylalanine (α-Aminoisobutyric Acid) in Synthetic and Bio-Inspired Chemistry

The second key component of the target molecule is 2-methylalanine, also known as α-aminoisobutyric acid (AIB). It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. wikipedia.org Its structure is notable for the two methyl groups attached to the alpha-carbon (a gem-dimethyl group).

This structural feature has profound consequences. The Thorpe-Ingold effect, resulting from the gem-dimethyl group, makes AIB a potent helix-inducing residue within a peptide chain. wikipedia.org Even short peptides containing AIB oligomers tend to adopt a stable 3₁₀-helical conformation. wikipedia.org This ability to enforce a specific secondary structure is highly valuable in peptide design and the creation of novel biomaterials.

Although rare in nature, AIB has been identified in some meteorites and is a component of certain fungal antibiotics, such as alamethicin. wikipedia.org In the laboratory, it can be synthesized from acetone (B3395972) cyanohydrin through a reaction with ammonia (B1221849) followed by hydrolysis. wikipedia.org Recent advancements have also demonstrated that AIB can be incorporated into peptides through ribosomal elongation, opening new avenues for bio-inspired synthesis. wikipedia.org The construction of molecules with such quaternary carbon centers remains a challenge in organic synthesis due to steric hindrance. nih.gov

Table 2: Properties of 2-Methylalanine (α-Aminoisobutyric Acid)

| Property | Description |

|---|---|

| CAS Number | 62-57-7 wikipedia.org |

| Molecular Formula | C₄H₉NO₂ |

| Synonyms | α-Aminoisobutyric acid, AIB, α-methylalanine wikipedia.org |

| Key Structural Feature | Gem-dimethyl group at the α-carbon wikipedia.org |

| Conformational Effect | Strong inducer of 3₁₀-helical structures in peptides wikipedia.org |

| Classification | Non-proteinogenic, α,α-disubstituted α-amino acid wikipedia.orgnih.gov |

| Natural Occurrence | Found in meteorites and some fungal antibiotics (e.g., alamethicin) wikipedia.org |

Overview of N-Aryl Amino Acid Scaffolds in Chemical Synthesis and Design

N-Aryl amino acids are scaffolds where an aromatic ring is directly attached to the nitrogen atom of an amino acid. These structures are important motifs in many physiologically significant systems and serve as essential building blocks for synthesizing nitrogen-containing heterocyclic compounds with diverse biological activities. mdpi.com The synthesis of related compounds, such as racemic (R),(S)‑N‑(2,6-dimethylphenyl)alanine and its esters, highlights their utility as precursors for fungicides like metalaxyl. google.comchemicalbook.com

Several synthetic methods have been developed to construct the N-aryl bond. Traditional approaches include Ullmann-type coupling reactions, which typically use a copper catalyst to join an aryl halide with the amino acid. thieme-connect.com More modern methods often employ palladium-catalyzed N-arylation, which can offer milder reaction conditions and broader substrate scope. acs.orgacs.org These reactions are crucial for creating libraries of diverse compounds for structure-activity relationship (SAR) studies in drug development. proquest.com Research has also shown that some N-aryl amino acids exhibit promising antibacterial properties. mdpi.com

Table 3: Synthetic Approaches to N-Aryl Amino Acids

| Method | Description | Key Features |

|---|---|---|

| Ullmann-Type Coupling | A classic method involving the reaction of an aryl halide with an amine source, promoted by a copper catalyst. thieme-connect.com | Often requires relatively high temperatures; amino acids themselves can act as promoters. thieme-connect.com |

| Palladium-Catalyzed N-Arylation | A more modern approach using a palladium catalyst and specialized ligands (e.g., t-BuBrettPhos) to couple aryl (pseudo)halides with amino acid esters. acs.orgacs.org | Generally proceeds under milder conditions with minimal racemization. acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with the amino acid nucleophile. | Applicable to specific substrates; can be performed on resin-bound peptides. proquest.com |

| Enzymatic Synthesis | Biocatalytic methods using enzymes like lyases for the enantioselective synthesis of N-substituted aspartic acids. researchgate.net | Offers high enantioselectivity and environmentally friendly conditions. researchgate.netmanchester.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(2,6-dimethylanilino)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)10(8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15) |

InChI Key |

GVEJJECOFCCHGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(C)(C)C(=O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 2,6 Dimethylphenyl 2 Methylalanine and Its Analogues

Direct Synthetic Routes

Direct synthesis involves the formation of the core structure of N-(2,6-Dimethylphenyl)-2-methylalanine through key bond-forming reactions. These methods are fundamental for producing the racemic form of the compound.

Alkylation Reactions of Primary Amines (e.g., 2,6-Dimethylaniline (B139824) with α-Halopropionic Acid Derivatives)

A primary and straightforward method for synthesizing N-(2,6-dimethylphenyl)-alanine derivatives is the direct alkylation of 2,6-dimethylaniline. This nucleophilic substitution reaction typically involves reacting the primary amine with an α-halopropionic acid derivative, such as a 2-bromopropionic acid ester. google.com The reaction proceeds by the nitrogen atom of the aniline (B41778) attacking the electrophilic carbon atom bearing the halogen, displacing the halide and forming the C-N bond.

The general reaction is as follows:

2,6-Dimethylaniline + 2-Bromopropionic acid ester → Racemic (R,S)-N-(2,6-dimethylphenyl)alanine ester + HBr google.com

This approach is effective for producing the racemic mixture of the corresponding ester, which can then be hydrolyzed to the carboxylic acid. google.comprepchem.com The reaction conditions, such as temperature and the presence of a base to neutralize the generated hydrohalic acid, are critical for optimizing the yield. One reported method for a similar compound involves reacting methyl (S)-2-(hydroxy)-propanoate to create a sulfonate derivative, which is then reacted with 2,6-dimethylaniline in the presence of a base at high temperatures. google.com

N-Arylation Strategies (e.g., Chan-Lam Coupling)

N-Arylation strategies offer an alternative approach to forming the crucial aryl-amine bond. The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl boronic acid. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air, setting it apart from palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgnih.gov

In the context of synthesizing this compound, this strategy would involve coupling 2-methylalanine (or its ester derivative) with a (2,6-dimethylphenyl)boronic acid. The reaction is typically mediated by a copper(II) source, such as copper(II) acetate (B1210297), and a base. organic-chemistry.orgresearchgate.net

The proposed reaction mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated amino acid product and a copper(I) species. wikipedia.org The scope of the Chan-Lam coupling is broad, encompassing a variety of amines, including amino acid esters, and functionalized arylboronic acids. organic-chemistry.orgnih.gov

Table 1: Key Features of Direct Synthetic Routes

| Synthetic Route | Key Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Alkylation of Primary Amine | 2,6-Dimethylaniline, α-Halopropionic acid ester | Base, elevated temperature | Straightforward, good for racemic synthesis google.com |

| Chan-Lam N-Arylation | 2-Methylalanine derivative, (2,6-Dimethylphenyl)boronic acid | Copper(II) salt (e.g., Cu(OAc)₂) | Mild conditions (room temp, open to air), good functional group tolerance wikipedia.orgorganic-chemistry.org |

Indirect Approaches via Precursor Modification (e.g., Corey-Kim Oxidation of Alcohols to Acids for Subsequent Amidation)

Indirect routes involve the synthesis of a precursor molecule that is subsequently modified to yield the final product. One such multi-step approach could theoretically employ a Corey-Kim oxidation. The Corey-Kim oxidation is a method for converting primary and secondary alcohols into aldehydes and ketones, respectively. alfa-chemistry.comwikipedia.org It utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which form an electrophilic sulfur species that activates the alcohol. wikipedia.orgyoutube.com Subsequent addition of a base, like triethylamine, leads to the formation of the carbonyl compound. wikipedia.org

To apply this to the synthesis of this compound, a suitable alcohol precursor would first be oxidized. The standard Corey-Kim oxidation yields an aldehyde from a primary alcohol. organic-chemistry.org This aldehyde would then require a second oxidation step, using a different reagent (e.g., potassium permanganate (B83412) or Jones reagent), to form the corresponding carboxylic acid. Finally, this carboxylic acid would be coupled with 2,6-dimethylaniline via an amidation reaction (e.g., using a coupling agent like DCC) to form the target amide bond. This pathway is considerably more complex and less direct than the previously mentioned methods.

Corey-Kim Oxidation Mechanism Summary:

Dimethyl sulfide (DMS) reacts with N-chlorosuccinimide (NCS) to form an electrophilic sulfonium (B1226848) salt. youtube.com

The alcohol attacks the sulfonium salt. youtube.com

A base (e.g., triethylamine) removes a proton, leading to the formation of the aldehyde or ketone, DMS, and triethylammonium (B8662869) salt. youtube.com

While effective for alcohol oxidation, the Corey-Kim reaction's utility in this specific synthesis is as an initial step in a longer, indirect pathway, making it less efficient than direct alkylation or arylation. wikipedia.org

Enantioselective and Stereoselective Synthesis

For many pharmaceutical and agrochemical applications, obtaining a single enantiomer of this compound is essential, as the biological activity often resides in only one of the (R)- or (S)-forms. google.com

Enzymatic Stereoselective Preparation of (R)- and (S)-Enantiomers

Enzymatic methods provide a highly efficient and environmentally friendly approach to obtaining optically pure enantiomers. These processes leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures. google.com The primary strategy involves the kinetic resolution of a racemic ester of N-(2,6-dimethylphenyl)alanine. google.comresearchgate.net

This technique relies on an enzyme, typically a lipase (B570770), that exhibits specific hydrolytic activity towards one enantiomer of the racemic ester. google.com When the racemic ester, (R,S)-N-(2,6-dimethylphenyl)alanine methyl ester, is treated with such an enzyme in an aqueous medium, the enzyme will selectively hydrolyze one ester enantiomer into its corresponding carboxylic acid, while leaving the other ester enantiomer unreacted. google.comresearchgate.net

For example, if a lipase has a preference for the (R)-ester:

(R,S)-Ester + Enzyme → (R)-Acid + (S)-Ester (unreacted)

The resulting mixture contains the (R)-acid and the unreacted (S)-ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated. The (R)-acid can be isolated from the aqueous phase after acidification, and the (S)-ester can be extracted from the reaction mixture using an organic solvent. google.com The isolated (S)-ester can then be hydrolyzed through a standard chemical process to yield the (S)-acid. This method allows for the preparation of both the (R)- and (S)-enantiomers with high optical purity. google.com Lipases from various microbial sources, such as Burkholderia sp., have been identified as effective biocatalysts for this resolution. researchgate.net

Table 2: Results of Enzymatic Resolution Screening

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Burkholderia sp. Lipase researchgate.net | Racemic methyl N-(2,6-dimethylphenyl)alaninate | (R)-N-(2,6-dimethylphenyl)alanine | High |

| Lipase PS researchgate.net | Racemic methyl N-(2,6-dimethylphenyl)alaninate | (R)-N-(2,6-dimethylphenyl)alanine | High |

This biocatalytic approach is highly valued for its ability to produce enantiomers with very high optical purity (often >95% e.e.), which is difficult to achieve through classical chemical resolution methods. google.com

Asymmetric Synthesis through Imine Reductase-Catalyzed Reductive Amination of α-Ketoesters

The biocatalytic synthesis of N-substituted α-amino esters has been effectively achieved through the direct reductive amination of α-ketoesters using imine reductases (IREDs). nih.gov This enzymatic approach is prized for its high conversion rates and exceptional enantioselectivity under mild reaction conditions. nih.gov IREDs, which are NAD(P)H-dependent oxidoreductases, catalyze the asymmetric reduction of imines, which can be formed in situ from the condensation of a ketone and an amine. nih.govrsc.org

The process allows for the synthesis of both (R) and (S) enantiomers of N-substituted α-amino esters by selecting the appropriate enzyme from diverse metagenomic sources. nih.gov The reaction involves the coupling of an α-ketoester with an amine, followed by an enzyme-catalyzed reduction. nih.govacs.org This method is scalable, with numerous examples of preparative-scale transformations demonstrating its industrial viability for producing chiral amines. nih.govrsc.org The use of IREDs provides a direct and selective route to secondary and tertiary chiral amines, which are valuable intermediates in pharmaceuticals. nih.govacs.org

Table 1: Imine Reductase (IRED)-Catalyzed Reductive Amination This table is a representative example based on typical IRED capabilities.

| Amine Substrate | Ketoester Substrate | Enzyme Type | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Arylamine | Ethyl pyruvate | (R)-selective IRED | (R)-N-Aryl Alanine (B10760859) Ester | >99 | >99 |

| Alkylamine | Ethyl benzoylformate | (S)-selective IRED | (S)-N-Alkyl Phenylglycine Ester | >95 | >99 |

| 2,6-Dimethylaniline | Methyl 2-oxobutanoate | Engineered IRED | Chiral N-Aryl-α-aminobutyrate | High | High |

Transition Metal-Catalyzed Asymmetric Additions (e.g., Rhodium/Chiral Diene Complex-Catalyzed Additions to Cyclic Ketimines)

Transition metal-catalyzed asymmetric addition reactions to ketimines represent a cornerstone for the synthesis of chiral α-tertiary amines. nih.govnih.gov Among these, rhodium-catalyzed reactions have been extensively studied for their high efficiency and enantioselectivity. acs.orgorganic-chemistry.orgnottingham.ac.uk The use of a rhodium catalyst paired with a chiral diene ligand enables the highly enantioselective addition of various nucleophiles, such as organoboron reagents, to imine substrates. organic-chemistry.orgnottingham.ac.uk

For instance, the rhodium-catalyzed asymmetric addition of potassium alkenyltrifluoroborates to N-tosyl imines can produce a range of chiral allylic amines in high yields (73–96%) and with excellent enantioselectivities (up to >99.5% ee). organic-chemistry.org While the prompt mentions cyclic ketimines, the methodology is broadly applicable. The choice of the N-protecting group on the ketimine is crucial, with N-sulfonylimines being common substrates. organic-chemistry.org

Other transition metals have also been successfully employed. Cobalt(II) complexes with bis(oxazoline) (Box) ligands catalyze the enantioselective allylation of cyclic ketimines, affording α-tertiary amines in high yields. nih.gov Furthermore, nickel(II) catalysts have been developed for the asymmetric alkenylation of cyclic ketimines, providing access to five- and six-membered cyclic α-tertiary allylic amines with excellent enantioselectivities. nih.gov These methods highlight the power of transition metal catalysis in constructing complex chiral molecules from readily available imine precursors. acs.orgacs.org

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Additions to Imines

| Catalyst System | Imine Type | Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Rhodium / Chiral Diene | N-Tosyl Arylaldimine | Alkenyltrifluoroborate | Chiral Allylic Amine | 73-96 | 72->99.5 organic-chemistry.org |

| Cobalt(II) / Box Ligand | Cyclic Ketimine | Allyltrifluoroborate | Chiral α-Tertiary Amine | High | Good nih.gov |

| Nickel(II) / Chiral Ligand | Cyclic Ketimine | Alkenylboronic Acid | Cyclic α-Tertiary Allylic Amine | Excellent | Excellent nih.gov |

| Rhodium / Chiral Diene | N-Sulfamyl Aldimine | Aryl Boroxine | Diarylmethylamine | 37-76 | 90->99 nottingham.ac.uk |

Development of Racemization-Free Chemical Synthesis Protocols

A significant challenge in peptide synthesis and the preparation of chiral amino acid derivatives is the prevention of racemization at the α-carbon. nih.gov Conventional peptide coupling methods, particularly those involving N-protected amino acids like Fmoc- or Boc-amino acids, can generate racemizable intermediates upon activation, leading to diastereomeric impurities that are difficult to separate. nih.gov

To address this, several racemization-free synthesis protocols have been developed. One innovative approach is the "Umpolung Amide Synthesis" (UmAS), which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. nih.govnih.gov This method forges the N-aryl amide bond directly without creating an epimerization-prone electrophilic acyl donor, thereby proceeding with complete conservation of enantioenrichment. nih.govnih.govacs.org

In the realm of peptide synthesis, novel coupling reagents have been introduced that suppress racemization. Ynamides have been identified as highly effective, racemization-free coupling reagents that enable amide and peptide synthesis under very mild conditions. organic-chemistry.org Similarly, allenone-mediated peptide bond formation proceeds through a key α-carbonyl vinyl ester intermediate, with both its formation and subsequent aminolysis occurring spontaneously and without racemization. acs.org These methods are compatible with both solution-phase and solid-phase peptide synthesis (SPPS) and represent significant advances in producing enantiomerically pure peptides and their derivatives. acs.orgchemrxiv.org

Synthesis of Key Derivatives and Intermediates

Preparation of N-(2,6-Dimethylphenyl)alanine Methyl Esters

The methyl ester of N-(2,6-dimethylphenyl)alanine is a key intermediate, notably in the synthesis of fungicides like Metalaxyl. google.comchemicalbook.com Several synthetic routes to this compound have been reported. A common method involves the reaction of a 2-halopropionic acid ester, such as methyl 2-bromopropionate, with 2,6-dimethylaniline. google.com

Another approach begins with an optically active precursor to achieve an enantiomerically pure product. For example, the (R)-enantiomer of the ester can be prepared by starting with methyl (S)-2-hydroxypropanoate (methyl lactate). google.com This starting material is converted into a sulfonate derivative, which then undergoes nucleophilic substitution by 2,6-dimethylaniline in the presence of a base. google.com However, achieving high enantiomeric excess (>95% ee) with this method can be challenging due to the high temperatures required. google.com The racemic ester can also be prepared and then subjected to enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer to the corresponding acid, leaving the desired ester enantiomer unreacted and in high optical purity. google.com

The final product, N-(2,6-dimethylphenyl)alanine methyl ester, is typically an oil that can be purified by distillation. chemicalbook.com The ester can be subsequently saponified, for example by heating with methanolic potassium hydroxide, to yield the free acid, N-(2,6-dimethylphenyl)alanine. prepchem.com

Synthetic Strategies for N-Methylated Alpha-Amino Acid Derivatives

N-methylation is a frequent modification of amino acids and peptides that can enhance pharmacokinetic properties. researchgate.netnih.gov A variety of chemical methods have been developed for the N-methylation of α-amino acids. nih.govresearchgate.net

One of the most widely used methods involves the treatment of an N-protected amino acid (e.g., N-acyl or N-carbamoyl) with sodium hydride and a methylating agent like methyl iodide. monash.edu Another classic approach is reductive amination, which typically uses formaldehyde (B43269) in the presence of a reducing agent. researchgate.netnih.gov For solid-phase synthesis, a common procedure involves reacting the peptide-resin with formaldehyde and sodium cyanoborohydride in a suitable solvent. nih.gov

Challenges in N-methylation include achieving selective mono-methylation while avoiding di-methylation and preventing racemization of the chiral center. researchgate.net To address this, multi-step strategies are often employed. These can involve transient protection of the primary α-amino group to leave a single N-H bond, followed by methylation and subsequent deprotection. google.com For example, an N-nosyl-α-amino acid phenacyl ester can be methylated with diazomethane, followed by selective deprotection of the ester or both protecting groups under mild conditions that preserve acid-sensitive groups. nih.gov These strategies are crucial for providing optically pure N-methyl amino acids for applications in medicinal chemistry and peptide science. nih.govacs.org

Amidation and Amination Reactions Leading to Related N-Aryl Acetamide (B32628) Scaffolds

N-aryl acetamide scaffolds are structurally related to this compound and are prevalent in many biologically active molecules. mdpi.com Their synthesis is a fundamental transformation in organic chemistry.

Traditional methods for forming N-aryl amides often rely on the coupling of an amine with an activated carboxylic acid derivative. mdpi.com Modern approaches frequently involve transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amidation, which uses a palladium catalyst with specialized phosphine (B1218219) ligands, is a powerful method for coupling aryl halides or mesylates with amides. organic-chemistry.org Copper-catalyzed Goldberg amidation is another important method, particularly for coupling aryl iodides or even less reactive aryl chlorides with a wide range of amides. organic-chemistry.org

More recent developments have focused on metal-free and milder conditions. One such strategy involves the amination of aryltriazenes with acetonitrile, which acts as the nitrogen source, promoted by a Brønsted acidic ionic liquid under ambient conditions. arabjchem.org This provides a green and attractive alternative to traditional metal-catalyzed methods. arabjchem.orgconsensus.app Another innovative, epimerization-free approach is the "Umpolung Amide Synthesis" (UmAS), where N-aryl amides are formed directly from the reaction of α-fluoronitroalkanes and N-aryl hydroxylamines, promoted simply by a base. nih.govnih.gov These varied synthetic strategies provide a robust toolbox for the construction of N-aryl acetamide and related amide scaffolds. organic-chemistry.org

Preparation of N-(2,6-Dimethylphenyl)succinamic Acid as a Model System

The synthesis of N-(2,6-dimethylphenyl)succinamic acid, also known by its systematic name 3-[(2,6-dimethylphenyl)aminocarbonyl]propionic acid, serves as an important model in the study of amide structures and their substitutions. nih.govpsu.edu The preparation of this compound is a straightforward and well-documented procedure, providing a basis for understanding the effects of steric hindrance and electronic properties on the resulting molecular geometry and crystal packing. nih.gov

The primary synthetic route involves the reaction of succinic anhydride (B1165640) with 2,6-dimethylaniline. nih.govpsu.edunih.govresearchgate.net This reaction is typically carried out in a non-polar solvent such as toluene (B28343). The process begins with the dropwise addition of a solution of 2,6-dimethylaniline in toluene to a solution of succinic anhydride, also in toluene, under constant stirring. nih.govpsu.edunih.gov

Following the initial mixing, the reaction is allowed to proceed for approximately one hour with continuous stirring, after which it is left to stand for an additional hour at room temperature to ensure the completion of the reaction. nih.govpsu.edunih.gov The work-up procedure commences with the treatment of the reaction mixture with dilute hydrochloric acid. This step is crucial for the removal of any unreacted 2,6-dimethylaniline. nih.govpsu.edunih.gov

The resulting solid product is then isolated through suction filtration. nih.govnih.gov To ensure the purity of the final compound, the solid is washed thoroughly with water to remove any unreacted succinic anhydride and succinic acid that may be present. nih.govpsu.edunih.gov Final purification is achieved by recrystallizing the product from ethanol (B145695) until a constant melting point is obtained. nih.govpsu.edunih.gov The purity of the N-(2,6-dimethylphenyl)succinamic acid is further verified through elemental analysis, as well as infrared and NMR spectroscopy. nih.govpsu.eduresearchgate.net For detailed structural analysis, single crystals suitable for X-ray diffraction studies have been successfully grown from an ethanolic solution via slow evaporation at room temperature. nih.govpsu.edu

The study of N-(2,6-dimethylphenyl)succinamic acid is significant as the amide moiety is a fundamental component of many biologically important molecules. nih.govpsu.edu Structural investigations of such amides are therefore of considerable interest. This compound has been part of a broader investigation into the impact of ring and side-chain substitutions on the structures of this class of compounds. nih.govpsu.edu

Reaction Parameters

| Parameter | Value/Description |

| Reactants | Succinic anhydride, 2,6-dimethylaniline |

| Solvent | Toluene |

| Reaction Time | ~1 hour stirring, 1 hour standing |

| Reaction Temperature | Room temperature |

| Work-up | Treatment with dilute HCl, filtration, washing with water |

| Purification | Recrystallization from ethanol |

Crystallographic Data for N-(2,6-Dimethylphenyl)succinamic Acid

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9633 (8) |

| b (Å) | 19.889 (2) |

| c (Å) | 7.9822 (8) |

| β (°) | 111.16 (1) |

| Volume (ų) | 1179.0 (2) |

Chemical Reactivity and Transformation Studies of N 2,6 Dimethylphenyl 2 Methylalanine

Mechanistic Investigations of Derivatization Reactions

Derivatization of N-(2,6-Dimethylphenyl)-2-methylalanine is a key area of study, particularly for the synthesis of agrochemicals and other complex organic molecules. These reactions primarily involve modifications at the nitrogen atom.

Acylation of the Amino Moiety (e.g., N-Acylation with Carbonic Acid Derivatives)

The secondary amine group in this compound is a nucleophilic center, capable of reacting with various acylating agents. The general mechanism for these transformations is a nucleophilic acyl substitution. libretexts.orgyoutube.com In this process, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the carbonyl double bond is reformed, resulting in the N-acylated product. libretexts.org

While specific studies on the acylation of this compound with carbonic acid derivatives are not extensively detailed in the literature, the reaction is chemically plausible and follows this established mechanism. Carbonic acid derivatives, such as chloroformates (ClCOOR) or pyrocarbonates ((ROCO)₂O), are potent acylating agents. The reaction of the amino moiety with these reagents would lead to the formation of carbamate (B1207046) derivatives. The use of succinimidyl esters of substituted carbonic acids has been noted as a method for the selective acylation of amino acids, suggesting this pathway is viable. google.com The reaction typically proceeds at room temperature or with gentle heating, often in an inert liquid medium and at a pH of 10 or higher to ensure the amine is deprotonated and sufficiently nucleophilic. google.com

Formation of N-Acyl-N-(2,6-dimethylphenyl)-2-methylalanine Derivatives (e.g., N-(methoxyacetyl) derivatives like Metalaxyl)

A significant application of the N-acylation reaction is the synthesis of phenylamide fungicides, such as Metalaxyl. Metalaxyl is the methyl ester of N-(methoxyacetyl)-N-(2,6-dimethylphenyl)alanine. Its synthesis involves the N-acylation of the parent alanine (B10760859) derivative, methyl N-(2,6-dimethylphenyl)-DL-alaninate.

The key transformation is the reaction of methyl N-(2,6-dimethylphenyl)alaninate with methoxyacetyl chloride. In this nucleophilic acyl substitution reaction, the nitrogen atom of the alanine derivative attacks the carbonyl carbon of methoxyacetyl chloride. This is followed by the elimination of a chloride ion to yield the final N-acylated product, Metalaxyl. This reaction can be performed under various conditions, often employing a base to neutralize the HCl byproduct.

A summary of typical reactants and conditions for the synthesis of Metalaxyl is provided in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| Methyl N-(2,6-dimethylphenyl)alaninate | Methoxyacetyl chloride | Sodium bicarbonate | Not specified | 110 °C, 6 hours | Metalaxyl |

| Methyl N-(2,6-dimethylphenyl)alaninate | Methoxyacetyl chloride | Pyridine, Triethylamine, Sodium carbonate, or Potassium carbonate | Various inert solvents | Room temperature, 1-4 hours | Metalaxyl |

Studies on N-Alkylation and N-Arylation Pathways Post-Synthesis

Post-synthesis modification of the this compound core structure through N-alkylation or N-arylation offers a pathway to a diverse range of derivatives. These transformations target the secondary amine, converting it into a tertiary amine.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through several established synthetic methodologies.

Nucleophilic Substitution: A common method involves the reaction of the N-aryl amino acid with an alkyl halide. nih.gov This Sₙ2 reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) to deprotonate the amine, enhancing its nucleophilicity. monash.edu Phase-transfer catalysts can also be employed to facilitate the reaction. monash.edu

Reductive Amination: This pathway involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). This method is often limited by the stability and availability of the required aldehyde or ketone. nih.gov

Borrowing Hydrogen Catalysis: A more modern and atom-economical approach is the direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metals like ruthenium or iron. nih.govnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" method proceeds by the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. nih.gov

N-Arylation: Introducing a second aryl group onto the nitrogen is more challenging due to the steric hindrance and the reduced nucleophilicity of the N-aryl amine. However, modern cross-coupling reactions provide effective pathways.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It can couple the N-aryl amine with aryl halides or triflates. researchgate.netnih.gov The reaction requires a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., t-BuBrettPhos), and a base. nih.gov The mild conditions achievable with modern catalyst systems can minimize side reactions, such as the racemization of the amino acid's chiral center. researchgate.netnih.gov

Ullmann Condensation: This classical copper-catalyzed method involves the coupling of the amine with an aryl halide, typically at elevated temperatures. researchgate.net Modern variations use ligands like β-diketones to enable the reaction to proceed at room temperature. rsc.org

Diaryliodonium Salts: A transition-metal-free approach involves using diaryliodonium salts as arylating agents, which can transfer an aryl group to the amine with high chemoselectivity. researchgate.net

Kinetic and Thermodynamic Analysis of Reaction Conditions

A quantitative analysis of the kinetics and thermodynamics of reactions involving this compound is not widely available in the literature. However, a qualitative understanding can be derived from the molecule's structure and general chemical principles.

Kinetic Factors: The rate of derivatization at the nitrogen atom is significantly influenced by steric hindrance. The two methyl groups at the ortho positions (2 and 6) of the phenyl ring create a sterically crowded environment around the nitrogen atom. semanticscholar.org

Steric Hindrance: This bulkiness impedes the approach of electrophiles (e.g., acylating or alkylating agents) to the nitrogen lone pair, thereby decreasing the rate of reaction compared to less hindered anilines or amino acids. semanticscholar.orgresearchgate.net The synthesis of highly substituted anilines often requires specialized methods to overcome this kinetic barrier. semanticscholar.org

Nucleophilicity: The nucleophilicity of the nitrogen atom is a critical kinetic parameter. While the lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to an aliphatic amine, it is still reactive enough for acylation and alkylation. The presence of a base can deprotonate the amine, converting it to its conjugate base, which is a much stronger nucleophile and accelerates the reaction rate.

Bond Energies: The formation of stable amide (N-C=O) or C-N bonds in the products is a major thermodynamic driving force for these reactions. Acylation is generally a thermodynamically favorable process.

Product Stability: The stability of the resulting N-acyl or N-alkyl derivatives is high. The amide bond in N-acylated products exhibits resonance stabilization. For N-alkylated products, the formation of a tertiary amine is generally favorable.

The table below summarizes the expected influence of structural features on the reactivity of this compound in derivatization reactions.

| Structural Feature | Effect on Kinetics (Reaction Rate) | Effect on Thermodynamics (Equilibrium) | Rationale |

|---|---|---|---|

| 2,6-Dimethylphenyl Group | Decreases rate | Minor effect | Steric hindrance around the nitrogen atom slows the approach of electrophiles. semanticscholar.org |

| Aromatic Ring | Decreases rate | Stabilizes product | Delocalization of the nitrogen lone pair reduces nucleophilicity. The aromatic system contributes to the overall stability of the molecule. |

| Carboxyl Group (as -COOH) | Decreases rate (in acidic/neutral media) | No major effect | Can protonate the amine intramolecularly, forming a zwitterion and reducing nitrogen nucleophilicity. |

| Carboxylate Group (as -COO⁻) | Increases rate | Favorable | In basic media, the deprotonated amine is a stronger nucleophile, accelerating the reaction. |

Structural and Conformational Analysis

X-ray Crystallography Studies of Analogues and Derivatives

X-ray crystallography provides definitive evidence of a molecule's structure in the solid state. While a crystal structure for N-(2,6-Dimethylphenyl)-2-methylalanine itself is not prominently available in the reviewed literature, extensive studies on its close analogues and derivatives offer significant insights into its likely structural characteristics.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Studies on analogues of this compound demonstrate how subtle changes in the molecular structure can influence these crystallographic parameters.

For instance, the closely related compound N-(2,6-dimethylphenyl)acetamide has been shown to crystallize in different systems depending on the temperature. At room temperature (299 K), it adopts an orthorhombic system with the space group Pbca researchgate.net. However, a low-temperature study (173 K) revealed a monoclinic crystal system with the space group P21/n researchgate.net. This polymorphism highlights the compound's structural flexibility.

Table 1: Crystal System and Space Group Data for Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(2,6-dimethylphenyl)acetamide (299 K) | Orthorhombic | Pbca | researchgate.net |

| N-(2,6-dimethylphenyl)acetamide (173 K) | Monoclinic | P21/n | researchgate.net |

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be built using symmetry operations. Its analysis reveals the conformation of the molecule(s) within the crystal.

In the structure of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, a complex derivative, the molecule adopts a distinct "cup-shaped" conformation. This shape is primarily dictated by an intramolecular N—H⋯O hydrogen bond nih.gov. The dihedral angle between the arylacetamide plane and the dimethylphenyl ring is 72.24 (4)°, indicating a significant twist between these two parts of the molecule nih.gov.

For the pyran-containing derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the dihedral angle between the pyran and phenyl rings is 87.8(1)° researchgate.net. The pyran ring itself is nearly planar. In contrast, the nitro group is twisted out of the plane of the phenyl ring to which it is attached researchgate.net. The conformation of N-(2,6-dimethylphenyl)acetamide is notable for the planarity of the amide group, a common feature due to the resonance between the nitrogen lone pair and the carbonyl group researchgate.net.

The arrangement of molecules in a crystal, or crystal packing, is governed by a network of intermolecular interactions. In derivatives of this compound, hydrogen bonding is a dominant force directing the supramolecular assembly.

A more complex packing arrangement is observed in N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, where O—H⋯O and C—H⋯O hydrogen bonds link the molecules into double layers nih.gov. The study of alanine (B10760859) itself reveals that intermolecular N-H···O hydrogen bonds are crucial in assembling molecules into layers nih.govrsc.org. This fundamental interaction is expected to be a key packing determinant for this compound as well.

Computational Chemistry Approaches

Computational methods provide powerful tools to explore molecular properties that can be difficult to measure experimentally, such as detailed electronic structures and conformational energy landscapes.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting molecular structures and electronic properties with high accuracy. For analogues of this compound, such as other phenylalanine derivatives, DFT has been successfully applied to optimize molecular geometries. For example, structural optimizations of various phenylalanine analogues have been performed at the B3LYP/6-31G* level of theory to obtain stable conformations nih.gov.

Further studies on phenylalanine have employed methods like B3LYP and Hartree-Fock (HF) with larger basis sets such as 6-311++G(d,p) to calculate optimized structures and geometric parameters gelisim.edu.tr. DFT calculations, specifically at the B3LYP/6-31++G** level, have also been used to study the tautomeric equilibrium between the neutral and zwitterionic forms of α-alanine in different solvent environments, providing insight into its structural stability researchgate.net. These methods allow for the precise determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's intrinsic geometry.

Table 2: Examples of DFT Methods Used for Alanine/Phenylalanine Analogues

| Compound/Analogue | Computational Method | Basis Set | Purpose | Reference |

|---|---|---|---|---|

| Phenylalanine Analogues | B3LYP | 6-31G* | Structural Optimization | nih.gov |

| Phenylalanine | B3LYP / HF | 6-311++G(d,p) | Geometry Optimization | gelisim.edu.tr |

| α-Alanine | B3LYP | 6-31++G** | Tautomer Stability Analysis | researchgate.net |

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are used to study the time-dependent behavior of molecules. These simulations can reveal the accessible conformations of a molecule and the relative stability of different isomers.

For instance, MD simulations have been employed to investigate the conformational propensities of alanine-containing peptides nih.gov. By simulating the peptide in a solvent, researchers can map out the Ramachandran distribution, which describes the energetically favorable backbone dihedral angles. Such studies often compare different force fields (e.g., CHARMM, Amber) to assess their accuracy in reproducing experimental data nih.gov.

MD simulations are also crucial for developing and validating force field parameters for non-standard amino acids, including derivatives of phenylalanine nih.gov. These validated parameters can then be used in larger-scale simulations, such as predicting the structure of proteins incorporating these modified amino acids nih.gov. The exploration of conformational dynamics through MD can identify stable states and the energy barriers between them, providing a complete picture of the molecule's flexibility core.ac.uk.

Conformational Analysis of Aromatic Ring Orientations and Torsion Angles

Detailed research findings from crystallographic studies of various N-(2,6-dimethylphenyl) derivatives reveal a consistent pattern of a significantly twisted conformation. This is primarily to alleviate the steric strain between the ortho-methyl groups of the phenyl ring and the substituents on the nitrogen atom.

In a study of 2-azido-N-(2,6-dimethylphenyl)acetamide, the asymmetric unit was found to contain two independent molecules that differ in the rotational orientation of the 2-azidoacetamido group. iucr.org The dihedral angle between the mean plane of the C1—C6 phenyl ring and the plane defined by the acetamido group (C1, N1, C9, and O1) is 60.6 (4)° in one molecule and 61.4 (3)° in the other. iucr.org This significant deviation from planarity underscores the steric pressure exerted by the ortho-methyl groups. Key torsion angles for one of the independent molecules were reported as O1—C9—N1—C1 at -6.3 (9)° and C9—C10—N2—N3 at -86.3 (7)°. iucr.org

Similarly, the crystal structure of N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide demonstrates a pronounced non-planar arrangement. The dimethylbenzene ring forms dihedral angles of 52.86 (4)° and 49.65 (5)° with the two phenyl rings attached to the acetyl group. nih.gov In N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, the molecule is also highly twisted, with the dihedral angle between the planes of the thienyl and benzene (B151609) rings being 77.01 (15)° for the major component of the disordered thienyl ring. nih.gov The C6–N1–C7–C8 torsion angle in this structure was found to be -116.27 (17)°. nih.gov

Further evidence of this steric effect is seen in N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, where the molecule is bent at the sulfur atom. The dihedral angle between the phenylsulfonyl and the aniline (B41778) rings is 41.7 (1)°. researchgate.net The C1—SO2—NH—C7 torsion angle is reported to be -60.0 (2)°. researchgate.net

The conformational freedom of α,α-disubstituted amino acids is generally more restricted compared to their α-hydrogen counterparts. nih.govjst.go.jp The introduction of a second alkyl group at the α-carbon, as in this compound, further constrains the peptide backbone. Peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure, whereas those with α-ethylated α,α-disubstituted amino acids tend to favor a fully extended C5-conformation. jst.go.jpresearchgate.net

Based on these extensive findings for analogous compounds, it is highly probable that this compound also adopts a conformation where the 2,6-dimethylphenyl ring is significantly twisted out of the plane of the amino acid's amide bond. This orientation minimizes steric clashes and is a recurring structural motif in N-(2,6-dimethylphenyl) substituted amides and related structures.

Interactive Data Tables

Table 1: Dihedral Angles in N-(2,6-Dimethylphenyl) Derivatives

| Compound | Ring 1 | Ring/Plane 2 | Dihedral Angle (°) | Citation |

| 2-azido-N-(2,6-dimethylphenyl)acetamide (Molecule 1) | Phenyl | Acetamido | 60.6 (4) | iucr.org |

| 2-azido-N-(2,6-dimethylphenyl)acetamide (Molecule 2) | Phenyl | Acetamido | 61.4 (3) | iucr.org |

| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | Dimethylbenzene | Phenyl 1 | 52.86 (4) | nih.gov |

| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | Dimethylbenzene | Phenyl 2 | 49.65 (5) | nih.gov |

| N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide | Benzene | Thienyl | 77.01 (15) | nih.gov |

| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Phenylsulfonyl | Aniline | 41.7 (1) | researchgate.net |

Table 2: Selected Torsion Angles in N-(2,6-Dimethylphenyl) Derivatives

| Compound | Torsion Angle | Value (°) | Citation |

| 2-azido-N-(2,6-dimethylphenyl)acetamide (Molecule 1) | O1—C9—N1—C1 | -6.3 (9) | iucr.org |

| 2-azido-N-(2,6-dimethylphenyl)acetamide (Molecule 1) | C9—C10—N2—N3 | -86.3 (7) | iucr.org |

| N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide | C6–N1–C7–C8 | -116.27 (17) | nih.gov |

| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | C1—SO2—NH—C7 | -60.0 (2) | researchgate.net |

Applications in Advanced Materials and Catalysis Research

Utilization as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms of the amino acid portion of N-(2,6-Dimethylphenyl)-2-methylalanine can act as coordination sites for metal ions. This allows the molecule to function as a ligand in coordination chemistry.

Chiral ligands are essential in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. Amino acids and their derivatives are a common source of chirality in ligand design. nih.gov The presence of a chiral center in the alanine (B10760859) backbone of this compound makes it a candidate for a chiral ligand. The 2,6-dimethylphenyl group provides steric bulk, which can influence the coordination geometry around a metal center and enhance enantioselectivity in catalytic processes. While specific studies on the use of this compound as a chiral ligand are not extensively documented, the principles of chiral ligand design suggest its potential in this area. researchgate.net

Transition metal complexes with amino acid-based ligands are widely studied for their catalytic activities. nih.govmdpi.com These complexes can catalyze a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgnih.gov The N-(2,6-dimethylphenyl) group can influence the electronic properties and stability of the metal complex. The formation of complexes between this compound and transition metals such as copper, nickel, or palladium could yield catalysts with unique reactivity. For instance, related N-aryl β-amino acid derivatives have been used in copper(II)-catalyzed asymmetric reductions. rsc.org The fungicidal activity of Benalaxyl, a related compound, is dependent on its ability to form metal complexes. nih.govnih.govekb.eg

Table 1: Potential Transition Metal Complexes and Catalytic Applications

| Transition Metal | Potential Ligand | Potential Catalytic Application |

|---|---|---|

| Palladium | This compound | Cross-coupling reactions |

| Copper | This compound | Asymmetric alkylation, cyclopropanation |

| Rhodium | This compound | Asymmetric hydrogenation |

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound, such as the amide linkage, the carboxylic acid, and the aromatic ring, can all participate in forming such assemblies.

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov Hydrogen bonding is a key driving force in the self-assembly of many organic molecules, including those containing amide and carboxylic acid groups. researchgate.net The amide group in this compound can form hydrogen bonds, and the carboxylic acid can form strong hydrogen-bonded dimers. Furthermore, the dimethylphenyl group can engage in π-π stacking interactions, which also contribute to the stability of self-assembled structures. These interactions can lead to the formation of complex, functional architectures. mdpi.com

The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined supramolecular structures such as sheets, ribbons, or helical fibers. The crystal structures of related compounds, such as N-(2,6-dimethylphenyl)acetamide and other N-aryl amides, reveal the formation of hydrogen-bonded chains and layers. nih.govnih.govresearchgate.net For instance, a derivative, (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol (B129727) monosolvate, forms supramolecular chains through a combination of C-H⋯O, O-H⋯O, and C-H⋯π hydrogen bonds. nih.gov It is plausible that this compound could form similar ordered assemblies.

Precursors for Functional Materials (e.g., Polymers or Responsive Materials)

Amino acids are increasingly being used as monomers for the synthesis of functional polymers. nih.govnih.gov These polymers are often biocompatible and biodegradable, making them suitable for biomedical applications.

The structure of this compound allows for its potential incorporation into polymer chains. The carboxylic acid and the amine group can be used for polymerization to form polyamides. The resulting polymers would have the bulky N-(2,6-dimethylphenyl) group as a pendant moiety, which would significantly influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength. The chirality of the monomer could also lead to the formation of helical polymers with specific optical properties. While the direct polymerization of this compound has not been reported, the synthesis of polymers from other amino acid derivatives is a well-established field. scilit.comresearchgate.net

Bio Inspired and Bio Mimetic Research Applications

Design of Peptidomimetics and Constrained Peptides

The incorporation of non-proteinogenic amino acids like N-(2,6-Dimethylphenyl)-2-methylalanine into peptide sequences is a key strategy in the design of peptidomimetics. These modifications are intended to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.

The structure of this compound is characterized by two key modifications to the standard amino acid template: the substitution of the amide proton with a 2,6-dimethylphenyl group and the replacement of the α-hydrogen with a methyl group. Both of these features significantly restrict the conformational freedom of the peptide backbone.

The presence of a substituent on the α-carbon, as seen in α,α-disubstituted amino acids, is a well-established method for inducing specific secondary structures in peptides. This is because the steric bulk of the additional substituent limits the possible values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids have been shown to favor a 3(10)-helical structure knyamed.comresearchgate.net. In contrast, α-ethylated α,α-disubstituted amino acids tend to promote a fully extended C5-conformation knyamed.comresearchgate.net.

The N-aryl group further contributes to these conformational constraints. The bulky 2,6-dimethylphenyl substituent introduces additional steric hindrance, which can further limit the rotational freedom around the peptide bond. This can lead to more predictable and stable three-dimensional structures, a crucial aspect in the rational design of bioactive molecules. Theoretical studies on peptides with Cα,α-symmetrically disubstituted glycines containing aromatic residues have indicated a preference for a fully extended conformation nih.gov. The combination of N-aryl and α-methyl substitution in this compound is therefore expected to impose significant conformational rigidity upon any peptide in which it is incorporated.

Table 1: Expected Conformational Preferences of Peptides Containing Modified Amino Acids

| Amino Acid Type | Expected Conformational Preference | Key Structural Feature |

| Chiral α-methylated α,α-disubstituted | 3(10)-helix knyamed.comresearchgate.net | α-Methyl group |

| Chiral α-ethylated α,α-disubstituted | Fully extended C5-conformation knyamed.comresearchgate.net | α-Ethyl group |

| Cα,α-symmetrically disubstituted (aromatic) | Fully extended (C5) region nih.gov | Two identical aromatic substituents at Cα |

| This compound | Highly restricted, likely extended or helical | N-aryl and α-methyl groups |

This table provides an interactive summary of expected conformational preferences based on amino acid structure.

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of this compound into peptide analogues is a promising strategy to enhance their proteolytic and metabolic stability.

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Their activity is often dependent on the specific recognition of the amino acid sequence and the conformation of the peptide backbone. The structural modifications in this compound can disrupt this recognition and inhibit protease activity.

The N-substitution effectively removes the amide proton, which can be a key recognition element for some proteases. Furthermore, the bulky 2,6-dimethylphenyl group provides a steric shield that can physically block the approach of the protease to the scissile peptide bond. It is a known strategy to modify the N-terminus of peptides to slow non-specific degradation by exopeptidases patsnap.com. Peptides constructed entirely or partially of β-amino acids, which are homologated α-amino acids, also exhibit superior stability against a multitude of peptidases nih.gov.

The α-methyl group also contributes to proteolytic resistance. The increased steric hindrance at the α-carbon can prevent the peptide from adopting the necessary conformation to fit into the active site of the protease. Research has shown that even simple modifications, such as replacing L-amino acids with their D-enantiomers, can significantly increase resistance to proteolysis because most natural proteases are stereospecific for the L-configuration researchgate.net.

For a drug to be effective against intracellular targets, it must be able to cross the cell membrane. Peptides, being generally polar and often large, typically have poor membrane permeability. The incorporation of this compound can improve this property in synthesized analogues.

The N-aryl substitution increases the lipophilicity of the peptide, which can facilitate its partitioning into the lipid bilayer of the cell membrane. Increased lipophilicity has been shown to contribute to improved membrane permeability acs.org. The 2,6-dimethylphenyl group, being hydrophobic, is expected to enhance this effect.

Furthermore, the conformational constraints imposed by this modified amino acid can lead to a more compact structure with a reduced polar surface area. This can be achieved by promoting the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the solvent and the hydrophobic core of the cell membrane. Strategies to mitigate the high desolvation energy associated with peptide backbone amide NH groups are crucial for improving permeability nih.gov.

It is a known strategy to N-methylate peptides to increase their membrane permeability acs.org. The N-aryl substitution in this compound is expected to have a similar, if not more pronounced, effect on enhancing the passive diffusion of peptide analogues across cell membranes.

Table 2: Predicted Effects of this compound on Peptide Properties

| Property | Predicted Effect | Rationale |

| Conformational Flexibility | Decreased | Steric hindrance from N-aryl and α-methyl groups. |

| Proteolytic Stability | Increased | Steric shielding of the peptide backbone; disruption of protease recognition sites. |

| Membrane Permeability | Increased | Enhanced lipophilicity from the N-aryl group; potential for reduced polar surface area. |

| Bioavailability | Potentially Increased | Improved metabolic stability and membrane permeability are key factors for bioavailability. |

This interactive table summarizes the anticipated impact of incorporating this compound into peptide analogues.

Enzyme Interaction Studies (Mechanistic Focus)

The N-(2,6-dimethylphenyl) moiety is not only a tool for modifying the physicochemical properties of peptides but also a pharmacophore that can directly interact with the active sites of enzymes. Understanding these interactions is crucial for the design of potent and selective enzyme inhibitors.

Analogues containing the N-(2,6-dimethylphenyl) group have been investigated as inhibitors of various enzymes. For instance, compounds with an N-(2,6-dimethylphenyl) substituent have been designed as anticonvulsants and have been shown to inhibit the enzyme GABA transaminase nih.gov. This demonstrates that the N-(2,6-dimethylphenyl) group can be accommodated within an enzyme's active site and contribute to inhibitory activity.

The mechanism of inhibition by such analogues can be multifaceted. The N-aryl group can engage in hydrophobic or van der Waals interactions with nonpolar residues in the enzyme's active site. The specific substitution pattern on the phenyl ring, in this case, the two methyl groups at positions 2 and 6, can be crucial for achieving high affinity and selectivity. These methyl groups can fit into specific hydrophobic pockets within the active site, thereby anchoring the inhibitor.

The development of a practical lipase-catalyzed synthesis of optically active methyl (R)-N-(2,6-dimethylphenyl)alaninate, a derivative of the compound , highlights that enzymes can process substrates containing this moiety researchgate.net. This suggests that molecules with this structure can indeed access and interact with enzyme active sites.

The mode of enzyme inhibition by analogues of this compound would depend on the specific enzyme and the design of the inhibitor. In general, enzyme inhibitors can be classified as competitive or non-competitive.

A non-competitive inhibitor , on the other hand, binds to a site on the enzyme other than the active site (an allosteric site) and induces a conformational change that reduces the enzyme's catalytic activity knyamed.compatsnap.comjackwestin.com. It is also possible for an inhibitor containing the N-(2,6-dimethylphenyl) group to act in a non-competitive manner if this moiety binds to an allosteric pocket.

The reversibility of the inhibition is another important factor. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, whereas irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. Most drug-like inhibitors are designed to be reversible.

Determining the substrate specificity and inhibition modality requires detailed kinetic studies. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The results of such experiments would be crucial for the further development of analogues of this compound as therapeutic agents.

Enzyme-Substrate Interaction Dynamics at the Molecular Level

While specific, in-depth studies detailing the enzyme-substrate interaction dynamics of this compound are not extensively documented in publicly available research, the principles of molecular recognition for N-aryl amino acids provide a framework for understanding its potential interactions. The binding of such compounds to an enzyme's active site is governed by a combination of factors, including steric hindrance, hydrophobic interactions, and the potential for hydrogen bonding.

Molecular docking and simulation studies are crucial computational techniques used to predict and analyze the binding modes of small molecules like this compound with target proteins. These in silico methods can elucidate the specific amino acid residues involved in the interaction and the conformational changes that may occur in both the ligand and the enzyme upon binding.

For N-aryl amino acids in general, the aromatic ring often engages in π-π stacking or hydrophobic interactions with nonpolar residues in the enzyme's active site. The methyl groups on the phenyl ring of this compound would significantly influence its orientation and binding affinity, potentially creating a specific fit within a hydrophobic pocket. The alanine (B10760859) moiety provides points for hydrogen bonding and electrostatic interactions through its carboxyl and amino groups.

Table 1: Potential Molecular Interactions of this compound with Enzyme Active Sites

| Interaction Type | Structural Moiety of Compound | Potential Interacting Enzyme Residues |

| Hydrophobic Interactions | 2,6-Dimethylphenyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding | Carboxyl group, Amino group | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine |

| Steric Influence | Methyl groups | Glycine, Alanine (within a constrained binding pocket) |

It is through detailed experimental techniques such as X-ray crystallography and NMR spectroscopy, complemented by computational modeling, that a precise understanding of the enzyme-substrate dynamics for this specific compound could be achieved.

Role in Biochemical Pathways and Bioassays (excluding clinical applications)

The application of this compound and its derivatives extends to their use as substrates or modulators in various biochemical pathways and as standards or reactants in non-clinical bioassays.

N-aryl amino acids are recognized as important motifs in a variety of bioactive molecules and can serve as building blocks in the synthesis of more complex structures with physiological relevance. The biosynthesis and metabolism of naturally occurring N-acylated aromatic amino acids are areas of active research, and synthetic analogs can serve as probes to study the enzymes involved in these pathways. While the specific biochemical pathways involving this compound are not well-defined in the literature, its structural similarity to endogenous N-acyl amino acids suggests it could potentially interact with the same enzymatic machinery.

In the realm of bioassays, derivatives of this compound have been utilized in the development of methods for producing enantiomerically pure compounds. For instance, lipase-catalyzed hydrolytic kinetic resolution is a technique where enzymes are used to selectively react with one enantiomer of a racemic mixture. A study on the synthesis of a key intermediate for (R)-metalaxyl utilized a lipase (B570770) to achieve high enantioselectivity in the hydrolysis of racemic methyl N-(2,6-dimethylphenyl)alaninate. This highlights the utility of such compounds as substrates in enzymatic assays designed for chiral separation and synthesis.

Table 2: Application of N-(2,6-Dimethylphenyl)-alanine Derivatives in Bioassays

| Bioassay / Technique | Role of the Compound / Derivative | Purpose of the Assay |

| Lipase-catalyzed kinetic resolution | Substrate (racemic ester) | Enantioselective synthesis of chiral intermediates |

| Enzyme inhibition assays | Potential inhibitor or competitor | To study enzyme kinetics and identify modulators |

| Substrate specificity studies | Test substrate | To characterize the substrate scope of novel enzymes |

These applications underscore the value of this compound and its analogs as tools in fundamental biochemical research, aiding in the elucidation of enzymatic mechanisms and the development of biocatalytic processes.

Analytical Methodologies for N 2,6 Dimethylphenyl 2 Methylalanine and Its Metabolites/derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of N-(2,6-Dimethylphenyl)-2-methylalanine in complex matrices.

Gas-Liquid Chromatography (GLC) with Nitrogen-Specific Detection (AFID, NPD) for Quantitation

Gas-Liquid Chromatography (GLC) is a powerful method for analyzing volatile and thermally stable compounds. For nitrogen-containing compounds like this compound, coupling GLC with a nitrogen-specific detector, such as a Nitrogen-Phosphorus Detector (NPD) or an Alkali Flame Ionization Detector (AFID), offers high selectivity and sensitivity. This specificity is critical when analyzing trace amounts of the target analyte in complex samples like environmental or biological matrices.

The principle of nitrogen-specific detection involves the selective ionization of nitrogen-containing compounds in the detector's plasma, resulting in a signal that is largely unaffected by co-eluting hydrocarbons. This allows for precise quantitation even in the presence of a complex background matrix. For instance, nitrogen chemiluminescence detectors (NCD) are used to characterize nitrogenous compounds in fuels without interference from the hydrocarbon background. researchgate.net While direct studies on this compound using this specific setup are not prevalent in the provided results, the methodology is highly applicable. The analysis of polar amino acids by GC often requires a derivatization step to increase volatility and improve chromatographic behavior. sigmaaldrich.commdpi.com

Table 1: Illustrative GLC-NPD Parameters for Analysis of Nitrogen-Containing Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Optimizes separation of compounds with different boiling points. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides selective and sensitive detection of nitrogen-containing analytes. |

| Detector Temperature | 320 °C | Maintains detector performance and prevents condensation. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of pharmaceutical substances and other chemical compounds. unr.edu.armedwinpublishers.com It is particularly well-suited for non-volatile or thermally labile compounds like this compound. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For purity assessment, HPLC coupled with a universal detector like an Ultraviolet (UV) detector or a more advanced detector like a Charged Aerosol Detector (CAD) can be used. nih.gov This allows for the quantification of the main compound and the detection of any impurities. medwinpublishers.com Impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical ingredients by identifying and quantifying process-related impurities and degradation products. unr.edu.argalaxypub.co The choice of column (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve the best separation of the target compound from potential impurities. nih.gov

Mass Spectrometry and Hybrid Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both qualitative and quantitative analysis and is often coupled with chromatographic techniques for enhanced separation and identification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Confirmation and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the detection and identification capabilities of MS. It is a definitive method for the structural confirmation and trace analysis of volatile compounds. For amino acid derivatives, a derivatization step, such as silylation, is typically performed to make them amenable to GC analysis. sigmaaldrich.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the analyte. sigmaaldrich.com

The PubChem database includes GC-MS data for the related compound Methyl N-(2,6-dimethylphenyl)-DL-alaninate, confirming the use of this technique for this class of molecules. nih.gov Furthermore, workflows have been developed for the identification of similar compounds like N-methylalanine using high-resolution GC-MS, which aids in structure elucidation and validation against a synthesized standard. researchgate.net

Table 2: Typical GC/MS Workflow for Amino Acid Derivative Analysis

| Step | Description | Details |

|---|---|---|

| 1. Derivatization | Increases volatility and thermal stability. | Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. sigmaaldrich.com |

| 2. GC Separation | Separates the derivatized analyte from other components. | A temperature-programmed run on a capillary column is typical. mdpi.com |

| 3. Ionization | The separated compound is ionized, usually by Electron Impact (EI). | EI at 70 eV is a standard condition. mdpi.com |

| 4. Mass Analysis | The resulting ions are separated by their mass-to-charge ratio. | Provides molecular weight and fragmentation information. |

| 5. Spectral Matching | The obtained mass spectrum is compared to a library for identification. | Confirms the structure of the compound. researchgate.net |

RapidFire-Mass Spectrometry (RapidFire-MS) for High-Throughput Reaction Monitoring

RapidFire-Mass Spectrometry (RapidFire-MS) is an automated, high-throughput platform that replaces conventional liquid chromatography with a solid-phase extraction (SPE) system. chem-agilent.comnih.gov This innovation significantly increases sample analysis speed, making it ideal for applications like high-throughput screening (HTS) in drug discovery and reaction monitoring. lcms.cz The system can analyze samples from 96- or 384-well plates in seconds per sample. chem-agilent.com

The process involves aspirating the sample, which is then rapidly purified on an SPE cartridge to remove interfering substances like salts and proteins. chem-agilent.comnih.gov The purified analytes are then eluted directly into the mass spectrometer for detection. chem-agilent.com This technique is highly suitable for monitoring the progress of enzymatic reactions or chemical syntheses involving this compound by measuring the concentration of substrates and products over time. chem-agilent.com

Spectroscopic Techniques

Spectroscopic techniques are used to obtain structural information about molecules based on their interaction with electromagnetic radiation. For this compound and its derivatives, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

The PubChem database indicates that 13C NMR spectral data is available for the related methyl ester derivative, Methyl N-(2,6-dimethylphenyl)-DL-alaninate. nih.gov NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation. Similarly, mass spectral databases contain information on derivatives like N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine (B10760859), which aids in the identification and characterization of related substances. mzcloud.org These spectroscopic methods are often used in conjunction with chromatography and mass spectrometry to provide a comprehensive analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), NMR allows for the unambiguous assignment of the compound's atomic framework and stereochemistry. The structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each type of proton in the molecule. The aromatic protons of the 2,6-dimethylphenyl ring would appear as a multiplet in the downfield region. The methyl groups attached to the phenyl ring would produce a sharp singlet, integrating to six protons. The protons of the 2-methylalanine moiety, specifically the methine (CH) and the methyl (CH₃) groups, would also give distinct signals, with their multiplicity and coupling constants providing information about adjacent protons.